molecular formula C22H17NO3S2 B3610742 4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid

Cat. No.: B3610742
M. Wt: 407.5 g/mol
InChI Key: AUOWHFKENORQMN-UHFFFAOYSA-N
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Description

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid is a complex organic compound that features a thioxanthene moiety linked to a benzoic acid derivative through a sulfanyl-acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid typically involves multiple steps, starting with the preparation of the thioxanthene core One common method involves the cyclization of diphenyl sulfide derivatives under acidic conditions to form the thioxanthene structure

The next step involves the acylation of the thioxanthene derivative with chloroacetyl chloride to introduce the acetamido group. Finally, the benzoic acid moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the acetamido and benzoic acid moieties can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the acetamido and benzoic acid moieties.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and acetamido groups play crucial roles in binding to these targets, while the aromatic rings provide structural stability and facilitate interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid: Similar structure but with a thiophene ring instead of a thioxanthene ring.

    4-[2-(Phenylsulfanyl)acetamido]benzoic acid: Similar structure but with a phenyl ring instead of a thioxanthene ring.

Uniqueness

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid is unique due to the presence of the thioxanthene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required, such as in drug design and material science.

Properties

IUPAC Name

4-[[2-(9H-thioxanthen-9-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S2/c24-20(23-15-11-9-14(10-12-15)22(25)26)13-27-21-16-5-1-3-7-18(16)28-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOWHFKENORQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)SCC(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
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